Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring bonded to an adamantane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperidine to form the amide. Finally, the methyl ester is introduced using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the adamantane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate
- Adamantane derivatives : Known for their antiviral properties.
- Piperidine derivatives : Widely used in medicinal chemistry for their pharmacological activities.
Uniqueness
This compound is unique due to the combination of the adamantane and piperidine moieties, which confer distinct structural and functional properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(adamantane-1-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-24-18(23)21-4-2-13(3-5-21)12-20-17(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h13-16H,2-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUYNSNKLQFVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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